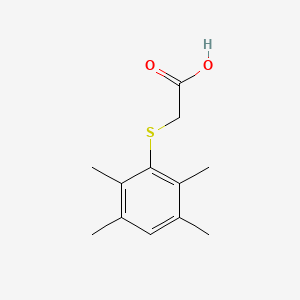
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, typically involves the reaction of 2,3,5,6-tetramethylthiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
科学的研究の応用
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether group can participate in redox reactions, influencing cellular oxidative stress. The aromatic ring may also engage in π-π interactions with other aromatic compounds, affecting molecular recognition processes.
類似化合物との比較
Similar Compounds
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-: Unique due to the presence of the (2,3,5,6-tetramethylphenyl)thio group.
Acetic acid, ((2,3,5,6-trimethylphenyl)thio)-: Similar structure but with one less methyl group on the aromatic ring.
Acetic acid, ((2,3,5,6-tetramethylphenyl)seleno)-: Similar structure but with a seleno group instead of a thio group.
Uniqueness
The presence of the (2,3,5,6-tetramethylphenyl)thio group in acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, imparts unique chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
72462-81-8 |
|---|---|
分子式 |
C12H16O2S |
分子量 |
224.32 g/mol |
IUPAC名 |
2-(2,3,5,6-tetramethylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C12H16O2S/c1-7-5-8(2)10(4)12(9(7)3)15-6-11(13)14/h5H,6H2,1-4H3,(H,13,14) |
InChIキー |
ZNFABVSTVBKSLB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)SCC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
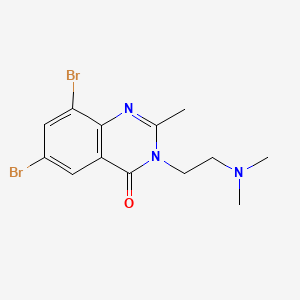
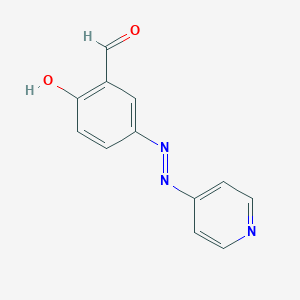
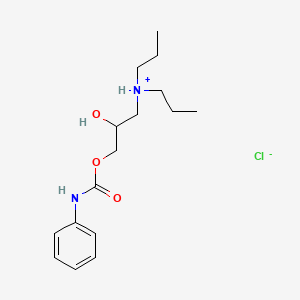
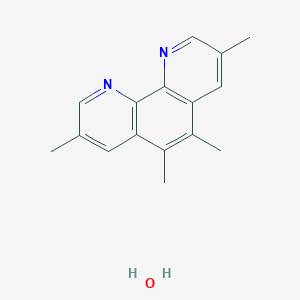
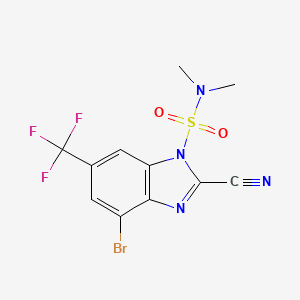

![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

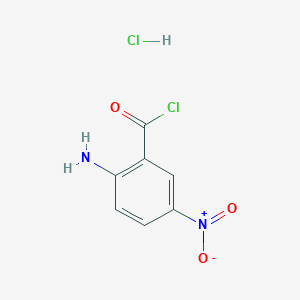
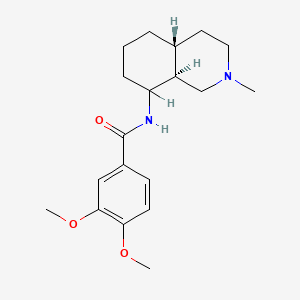
![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
